molecular formula C13H17NO3 B1372337 [4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine CAS No. 1152568-81-4

[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine

Cat. No.: B1372337
CAS No.: 1152568-81-4
M. Wt: 235.28 g/mol
InChI Key: CHEZMMVHADBLRW-UHFFFAOYSA-N
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Description

[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine is a chemical compound with the molecular formula C11H13NO3 It features a benzodioxole ring fused to an oxane ring, with a methanamine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Oxane Ring Formation: The benzodioxole intermediate is then reacted with an appropriate epoxide under acidic or basic conditions to form the oxane ring.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the methanamine group to a primary amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups onto the benzodioxole ring.

Scientific Research Applications

Chemistry

In chemistry, [4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with specific biological targets makes it a candidate for drug development and therapeutic research.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, materials engineering, and other industrial processes.

Mechanism of Action

The mechanism of action of [4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the benzodioxole and oxane rings provide structural stability and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    [4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]acetic acid: Contains an acetic acid group instead of a methanamine group.

    [4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]ethylamine: Features an ethylamine group instead of a methanamine group.

Uniqueness

What sets [4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c14-8-13(3-5-15-6-4-13)10-1-2-11-12(7-10)17-9-16-11/h1-2,7H,3-6,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEZMMVHADBLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001196410
Record name 4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001196410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152568-81-4
Record name 4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152568-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001196410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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